Cas no 2377610-03-0 (1-(Dimethylsulfamoyl)pyrrole-2-boronic acid)

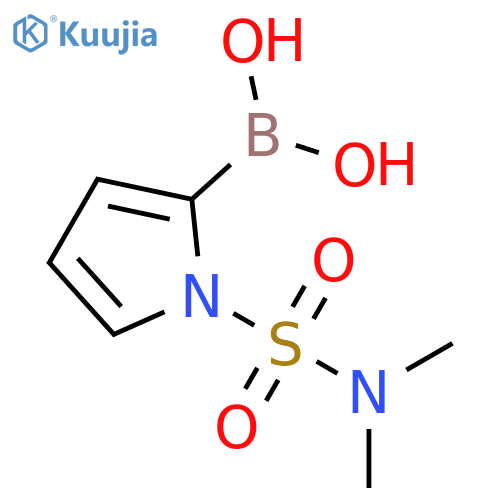

2377610-03-0 structure

商品名:1-(Dimethylsulfamoyl)pyrrole-2-boronic acid

CAS番号:2377610-03-0

MF:C6H11BN2O4S

メガワット:218.038540124893

CID:5223634

1-(Dimethylsulfamoyl)pyrrole-2-boronic acid 化学的及び物理的性質

名前と識別子

-

- 1-(Dimethylsulfamoyl)pyrrole-2-boronic acid

-

- インチ: 1S/C6H11BN2O4S/c1-8(2)14(12,13)9-5-3-4-6(9)7(10)11/h3-5,10-11H,1-2H3

- InChIKey: GLSNODSWDWHGNP-UHFFFAOYSA-N

- ほほえんだ: B(C1=CC=CN1S(N(C)C)(=O)=O)(O)O

1-(Dimethylsulfamoyl)pyrrole-2-boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1249484-1g |

1-(Dimethylsulfamoyl)pyrrole-2-boronic acid |

2377610-03-0 | 98% | 1g |

¥1886 | 2023-04-14 | |

| Chemenu | CM560053-1g |

1-(Dimethylsulfamoyl)pyrrole-2-boronic acid |

2377610-03-0 | 95%+ | 1g |

$242 | 2024-07-28 | |

| A2B Chem LLC | AJ15396-10g |

1-(Dimethylsulfamoyl)pyrrole-2-boronic acid |

2377610-03-0 | 97% | 10g |

$662.00 | 2024-04-20 | |

| A2B Chem LLC | AJ15396-5g |

1-(Dimethylsulfamoyl)pyrrole-2-boronic acid |

2377610-03-0 | 97% | 5g |

$402.00 | 2024-04-20 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD484196-1g |

(1-(N,N-Dimethylsulfamoyl)-1H-pyrrol-2-yl)boronic acid |

2377610-03-0 | 97% | 1g |

¥554.0 | 2023-03-11 | |

| Chemenu | CM560053-5g |

1-(Dimethylsulfamoyl)pyrrole-2-boronic acid |

2377610-03-0 | 95%+ | 5g |

$717 | 2024-07-28 | |

| A2B Chem LLC | AJ15396-1g |

1-(Dimethylsulfamoyl)pyrrole-2-boronic acid |

2377610-03-0 | 97% | 1g |

$142.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1249484-10g |

1-(Dimethylsulfamoyl)pyrrole-2-boronic acid |

2377610-03-0 | 98% | 10g |

¥10065 | 2023-04-14 | |

| Chemenu | CM560053-10g |

1-(Dimethylsulfamoyl)pyrrole-2-boronic acid |

2377610-03-0 | 95%+ | 10g |

$1191 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1249484-5g |

1-(Dimethylsulfamoyl)pyrrole-2-boronic acid |

2377610-03-0 | 98% | 5g |

¥6987 | 2023-04-14 |

1-(Dimethylsulfamoyl)pyrrole-2-boronic acid 関連文献

-

Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118

-

Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

2377610-03-0 (1-(Dimethylsulfamoyl)pyrrole-2-boronic acid) 関連製品

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量